SB-277011 - 215803-78-4

SB-277011

Catalog Number: EVT-254368
CAS Number: 215803-78-4
Molecular Formula: C28H30N4O
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB-277011 is a synthetic compound developed specifically for scientific research purposes. [] It is classified as a dopamine D3 receptor antagonist, meaning it blocks the action of dopamine at the D3 receptor subtype. [] This selective targeting makes SB-277011 a valuable tool for researchers studying the role of dopamine D3 receptors in various biological processes, particularly in the central nervous system.

Synthesis Analysis

The synthesis of SB-277011 involves a multi-step process starting with 1,2,3,4-tetrahydroisoquinolines. [] Key steps involve the introduction of a cyclohexylethyl linker to enhance oral bioavailability and selectivity, followed by further optimization to improve its pharmacokinetic profile and central nervous system penetration. [] Detailed synthetic procedures and characterization data are described in the primary research article. []

Molecular Structure Analysis

The molecular structure of SB-277011 consists of a 1,2,3,4-tetrahydroisoquinoline moiety connected to a cyclohexyl group via an ethyl linker. [] A quinoline-4-carboxamide group is attached to the cyclohexyl ring. [] The specific arrangement of these structural elements is crucial for its high affinity and selectivity for the dopamine D3 receptor.

Mechanism of Action

SB-277011 acts as a competitive antagonist at dopamine D3 receptors. [] It binds to the receptor, preventing dopamine from binding and activating it. [] This specific blockade of dopamine D3 receptor signaling allows researchers to investigate the functional role of this receptor subtype in various physiological and behavioral processes. [, , , , , , ]

Physical and Chemical Properties Analysis

The provided literature primarily focuses on SB-277011's pharmacological properties and its in vivo behavior, such as brain penetration and pharmacokinetics. [, ] Detailed analysis of its physical and chemical properties, like melting point, solubility, and spectral data, are not extensively discussed in these research articles.

Applications
  • Drug Addiction Research: SB-277011 has been instrumental in investigating the role of dopamine D3 receptors in drug addiction and relapse. Studies have shown that SB-277011 can attenuate cocaine-seeking behavior triggered by drug-associated cues, suggesting a potential therapeutic target for preventing relapse in cocaine addiction. [, , ] Similar effects have been observed with nicotine, where SB-277011 blocked cue-induced reinstatement of nicotine-seeking. [, ]

  • Psychiatric Disorders: The potential role of dopamine D3 receptors in schizophrenia and other psychiatric disorders has been explored using SB-277011. [, , ] Studies have shown that SB-277011 can reverse prepulse inhibition deficits in isolation-reared rats, a model for certain aspects of schizophrenia. [] This suggests that dopamine D3 receptor blockade might hold therapeutic benefits for managing schizophrenia symptoms.

  • Motor Function and Seizures: SB-277011 has been used to investigate the role of dopamine D3 receptors in motor control and seizure activity. [, , , ] Research has demonstrated that SB-277011 does not affect spontaneous locomotion or stimulant-induced hyperlocomotion, indicating that dopamine D3 receptor blockade alone does not produce the typical behavioral effects seen with non-selective dopamine receptor antagonists. [] Additionally, SB-277011 has been shown to have a protective role in cocaine-induced seizures and seizure kindling, suggesting its potential in managing epilepsy and drug-induced seizures. []

  • Alcohol Consumption: Research has shown that SB-277011 can attenuate ethanol consumption in rats, highlighting a potential role for dopamine D3 receptors in alcohol reward and consumption. [, ] This finding further supports the potential of dopamine D3 receptors as targets for treating alcohol use disorder.

  • Neurophysiology: In vivo electrophysiological studies using SB-277011 have revealed its influence on the activity of midbrain dopamine neurons, providing insights into the functional regulation of dopaminergic pathways. [] These studies are crucial for understanding the complex interactions within the dopaminergic system and its role in various behaviors.

trans-N-[4-[2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-cyclohexyl]-4-quinolinecarboxamide

  • Compound Description: This compound is a chemical synonym for SB-277011. [] It is described as a potent and selective dopamine D3 receptor antagonist. []

N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide

  • Compound Description: This compound represents another chemical synonym for SB-277011. [] It highlights the core structural features: a tetrahydroisoquinoline moiety linked to a cyclohexane ring, further connected to a quinolinecarboxamide group.

Quinpirole

  • Compound Description: Quinpirole is a dopamine D2/D3 receptor agonist. [, , , ] It is frequently used in research to investigate the role of dopamine receptors in various behavioral and physiological processes. [, , , ]
  • Relevance: Quinpirole is pharmacologically opposed to SB-277011, acting as an agonist at the same receptor subtypes. It helps researchers understand the effects of dopamine D3 receptor blockade by comparing and contrasting the effects of SB-277011 with those of quinpirole. [, , ]

7-Hydroxy-N,N-di-n-propylaminotetralin (7-OH-DPAT)

  • Compound Description: 7-OH-DPAT is a dopamine D3 receptor agonist with some preference over the D2 receptor. [, , , ] It is used in research to investigate the role of D3 receptors in various behavioral and physiological processes, including sexual function, motor activity, and drug reward. [, , , ]
  • Relevance: Like quinpirole, 7-OH-DPAT has opposing effects to SB-277011 by acting as a D3 receptor agonist. This contrast aids in understanding the specific roles of D3 receptors in various biological processes. [, ]

BP 897

  • Compound Description: BP 897 is categorized as a dopamine D3 receptor partial agonist. [, , ] It has a higher affinity for D3 receptors compared to D2 receptors. [, , ]
  • Relevance: While both BP 897 and SB-277011 target the D3 receptor, they differ in their actions. SB-277011 acts as an antagonist, blocking the receptor's activity, whereas BP 897 is a partial agonist, meaning it elicits a submaximal response compared to a full agonist like 7-OH-DPAT. [, ]

Nafadotride

  • Compound Description: Nafadotride is a dopamine D3 receptor antagonist with moderate selectivity over the D2 receptor. [, ] It has been investigated for its potential in treating schizophrenia and drug abuse.
  • Relevance: Nafadotride is structurally distinct from SB-277011 but shares the same pharmacological target, the D3 receptor. It exhibits less selectivity for the D3 receptor than SB-277011. [, ]

U 99194A

  • Compound Description: U 99194A is another dopamine D3 receptor antagonist that exhibits moderate selectivity over the D2 receptor. [, ] It has been studied for its potential in treating schizophrenia and drug abuse.
  • Relevance: U 99194A is structurally different from SB-277011 but acts as an antagonist at the same receptor. It is less selective for the D3 receptor compared to SB-277011. [, ]

S33084

  • Compound Description: S33084 is a selective dopamine D3 receptor antagonist. []
  • Relevance: Similar to SB-277011, S33084 selectively targets and blocks D3 receptors. Both compounds are valuable tools for investigating the specific roles of D3 receptors in various physiological and behavioral processes. []

L-741,626

  • Compound Description: L-741,626 acts as a preferential dopamine D2 receptor antagonist, exhibiting a higher affinity for D2 receptors compared to D3 receptors. [, , ] It is used in research to investigate the specific roles of D2 receptors. [, ]
  • Relevance: While SB-277011 selectively targets D3 receptors, L-741,626 primarily targets D2 receptors. Comparing their effects helps researchers understand the distinct roles of D2 and D3 receptors in various biological processes. [, ]

(+)-PD-128,907

  • Compound Description: (+)-PD-128,907 is a dopamine D3/D2 receptor agonist. [] It exhibits a higher affinity for D3 receptors compared to D2 receptors. [, , , ] (+)-PD-128,907 has shown potential as a therapeutic agent for cocaine addiction and seizures due to its ability to reduce cocaine-induced seizures and mortality in mice. [, ]
  • Relevance: (+)-PD-128,907, a D3/D2 receptor agonist, contrasts with SB-277011, a D3 receptor antagonist. Comparing their effects aids in unraveling the complexities of the dopaminergic system and its role in various physiological and pathological conditions. [, ]

PD 168,077

  • Compound Description: PD 168,077 is a selective dopamine D4 receptor agonist. [] It is a valuable research tool for studying the specific functions of D4 receptors. []
  • Relevance: Unlike SB-277011, which targets D3 receptors, PD 168,077 selectively activates D4 receptors. Comparing their effects helps researchers delineate the distinct roles of D3 and D4 receptors. []

RO-10-5824

  • Compound Description: RO-10-5824 acts as a dopamine D4 receptor agonist. [] It is primarily employed in research to study the specific functions of D4 receptors. []
  • Relevance: In contrast to SB-277011, which targets D3 receptors, RO-10-5824 specifically activates D4 receptors. This comparison allows researchers to differentiate between the actions of D3 and D4 receptors. []

ABT-724

  • Compound Description: ABT-724 is a selective dopamine D4 receptor agonist. [] It is primarily used in research to investigate the specific functions of D4 receptors. []
  • Relevance: Unlike SB-277011, which is a D3 receptor antagonist, ABT-724 acts as an agonist at D4 receptors. This distinction aids researchers in understanding the separate roles of D3 and D4 receptors. []

CP226-269

  • Compound Description: CP226-269 is a selective dopamine D4 receptor agonist. [] It serves as a valuable tool for studying the specific functions of D4 receptors. []
  • Relevance: In contrast to SB-277011, which targets D3 receptors, CP226-269 activates D4 receptors. This difference allows researchers to distinguish between the effects mediated by D3 and D4 receptors. []

L-745,870

  • Compound Description: L-745,870 is classified as a selective dopamine D4 receptor antagonist. [] It is a valuable tool for investigating the specific roles of D4 receptors. []
  • Relevance: Unlike SB-277011, which targets D3 receptors, L-745,870 selectively blocks D4 receptors. By comparing their effects, researchers can discern the unique roles of D3 and D4 receptors. []

RBI-257

  • Compound Description: RBI-257 is a selective dopamine D4 receptor antagonist. [] Its selectivity makes it a valuable tool for studying D4 receptor function. []
  • Relevance: In contrast to SB-277011, which targets D3 receptors, RBI-257 selectively blocks D4 receptors. Comparing and contrasting their effects helps researchers understand the distinct roles of D3 and D4 receptors in various biological processes. []

SR-21502

  • Compound Description: SR-21502 is a selective dopamine D3 receptor antagonist. []
  • Relevance: Like SB-277011, SR-21502 selectively targets and blocks D3 receptors, highlighting its relevance in understanding the specific roles of D3 receptors in various physiological and behavioral processes. []

Amisulpride

  • Compound Description: Amisulpride is an antagonist of presynaptic D2/D3 receptors. []
  • Relevance: Amisulpride, as an antagonist of presynaptic D2/D3 receptors, offers insights into the presynaptic regulation of dopamine release, contrasting with the postsynaptic actions of SB-277011. []

Haloperidol

  • Compound Description: Haloperidol is a non-selective antagonist of D2-like receptors. [, , ] It has a high affinity for both D2 and D3 receptors and is commonly used as an antipsychotic medication. []
  • Relevance: Unlike SB-277011, which selectively targets D3 receptors, haloperidol blocks both D2 and D3 receptors. This difference in selectivity makes haloperidol a less precise tool for studying the specific roles of D3 receptors. [, , ]

[¹¹C]-(+)-PHNO (4-Propyl-9-hydroxynaphthoxazine)

  • Compound Description: [¹¹C]-(+)-PHNO is a novel agonist radioligand used in Positron Emission Tomography (PET) studies to measure the high-affinity states of dopamine D2 receptors (D2-high). [] It exhibits preferential affinity for D3 over D2 receptors. [, ] SB-277011 has been used to demonstrate the D3 receptor specificity of [¹¹C]-(+)-PHNO. []
  • Relevance: [¹¹C]-(+)-PHNO and SB-277011 both target the dopamine D3 receptor. While SB-277011 is a selective antagonist, [¹¹C]-(+)-PHNO is an agonist radioligand used for PET imaging. The use of SB-277011 in conjunction with [¹¹C]-(+)-PHNO has helped delineate D3 receptor binding in the brain. [, ]

[¹¹C]Raclopride

  • Compound Description: [¹¹C]Raclopride is a well-characterized antagonist radioligand used in PET imaging to study dopamine D2 receptors. []
  • Relevance: [¹¹C]Raclopride serves as a comparative tool in PET imaging studies, primarily targeting D2 receptors. Its use alongside [¹¹C]-(+)-PHNO, which has D3 preference, helps researchers differentiate between these receptor subtypes in vivo. []

SCH23390

  • Compound Description: SCH23390 is a selective dopamine D1 receptor antagonist. []
  • Relevance: SCH23390 helps delineate the effects of D2 and D3 receptor ligands by blocking the activity of D1 receptors, thus allowing researchers to isolate the actions of compounds like SB-277011 and [¹¹C]-(+)-PHNO on D2/D3 receptors. []

AR-R17779 (AR)

  • Compound Description: AR-R17779 is an α7 nicotinic acetylcholine receptor (α7) agonist. [] When co-administered with ethanol into the posterior ventral tegmental area (VTA), AR-R17779 synergistically enhances dopamine release in the nucleus accumbens shell (AcbSh). []
  • Relevance: While SB-277011 targets dopamine D3 receptors, AR-R17779 acts on α7 nicotinic acetylcholine receptors. Research suggests that both receptors interact with ethanol, indicating potential cross-talk between these systems in regulating alcohol-related behaviors. []

SB-277011-A

  • Compound Description: SB-277011-A is often used interchangeably with SB-277011 in the literature. [, , , , , , , , , , ] It shares the same chemical structure and pharmacological properties as SB-277011, acting as a selective dopamine D3 receptor antagonist. [, , , , , , , , , , ]

PNU-120596

  • Compound Description: PNU-120596 is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7). [] It enhances the activity of α7 receptors, potentially leading to increased neurotransmission. []
  • Relevance: While SB-277011-A acts on dopamine D3 receptors, PNU-120596 modulates α7 nicotinic acetylcholine receptors. Research suggests that both receptor systems are involved in the effects of ethanol and potentially interact to influence alcohol consumption and dependence. []

Properties

CAS Number

215803-78-4

Product Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide

IUPAC Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide

Molecular Formula

C28H30N4O

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33)

InChI Key

OLWRVVHPJFLNPW-UHFFFAOYSA-N

SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45

Synonyms

SB 277011
SB 277011-A
SB-277011
SB-277011-A
trans-N-(4-(2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)cyclohexyl)-4-quinolinecarboxamide

Canonical SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.